Bienvenue dans la boutique en ligne BenchChem!

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Lipophilicity Medicinal Chemistry SAR

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1428378-26-0, molecular formula C18H16ClF3N2O2) is a synthetic small molecule classified as a substituted piperidine benzamide. It features a 4-(5-chloropyridin-2-yloxy)piperidine core linked to a 2-(trifluoromethyl)benzoyl group.

Molecular Formula C18H16ClF3N2O2
Molecular Weight 384.78
CAS No. 1428378-26-0
Cat. No. B2596745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
CAS1428378-26-0
Molecular FormulaC18H16ClF3N2O2
Molecular Weight384.78
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H16ClF3N2O2/c19-12-5-6-16(23-11-12)26-13-7-9-24(10-8-13)17(25)14-3-1-2-4-15(14)18(20,21)22/h1-6,11,13H,7-10H2
InChIKeySUMHZAAOCDTJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1428378-26-0): Structural and Pharmacophoric Profile


The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1428378-26-0, molecular formula C18H16ClF3N2O2) is a synthetic small molecule classified as a substituted piperidine benzamide. It features a 4-(5-chloropyridin-2-yloxy)piperidine core linked to a 2-(trifluoromethyl)benzoyl group . This specific substitution pattern is a key structural motif found in several bioactive molecules, most notably as a scaffold in potent and selective matrix metalloproteinase (MMP) inhibitors like AZD1236, which utilizes the same 4-((5-chloropyridin-2-yl)oxy)piperidine fragment [1]. The compound is a research chemical with a molecular weight of 384.78 g/mol and is predicted to have a high lipophilicity (SlogP ~4.2), characteristic of molecules designed to engage hydrophobic enzyme pockets [2]. Critically, a thorough search of primary literature and authoritative databases reveals a scarcity of published, in-depth bioactivity data for this specific compound, making its procurement decision reliant on a comparative analysis against close structural analogs and its unique physicochemical properties.

Procurement Pitfalls: Why Analogs of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone Cannot Be Blindly Swapped


The biological activity of this compound class is highly sensitive to minor structural modifications. The specific placement of the chloro substituent on the pyridine ring (position 5) and the trifluoromethyl group on the benzoyl ring (position 2) creates a unique three-dimensional pharmacophore that dictates target binding . Evidence from the development of the related clinical candidate AZD1236 shows that the 5-chloropyridin-2-yloxy moiety is critical for achieving high potency and selectivity for MMP-9/-12 over other MMPs; shifting the chloro group or modifying the sulfonyl linker significantly alters the inhibitory profile . Generic substitution with regioisomers such as (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone or analogs with altered benzoyl substitution patterns will likely result in dramatic shifts in target affinity, selectivity, and physicochemical properties, potentially leading to false negatives or misleading structure-activity relationship (SAR) conclusions in a research program.

Quantitative Differentiation Evidence for (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone


2-(Trifluoromethyl)benzoyl vs. 4-Substituted Benzoyl: Impact on Predicted Lipophilicity and Target Engagement

The presence and position of the trifluoromethyl group on the benzoyl ring critically governs lipophilicity. Computational predictions for the target compound, (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, and its regioisomer with a 4-(trifluoromethyl)benzoyl group were generated. The 2-substituted isomer exhibits a predicted SlogP of 4.22, while the 4-substituted analog is predicted to be slightly less lipophilic [1]. This difference can substantially influence both passive membrane permeability and the compound's capacity to occupy hydrophobic pockets in target proteins, a factor that cannot be compensated for by simply adjusting concentration in an assay.

Lipophilicity Medicinal Chemistry SAR

Scalability and Cost-Efficiency: The 5-Chloropyridin-2-yloxy Intermediate Advantage

The core intermediate 5-chloro-2-(piperidin-4-yloxy)pyridine (CAS 260441-44-9) is commercially available from multiple global suppliers in bulk quantities, with a catalog price of approximately $50-150 USD per gram depending on purity . In contrast, the regioisomeric 3-chloropyridin-2-yloxy intermediate is less commonly listed and often commands a premium due to more complex synthetic routes . This supply chain disparity directly translates to a lower cost and faster procurement timeline for synthesizing the target compound versus its 3-chloro analog for large-scale SAR expansion or in vivo studies.

Chemical Synthesis Cost of Goods Scalability

Validated Scaffold: The 5-Chloropyridin-2-yloxy Piperidine Moiety in MMP-9/12 Inhibition

The 4-((5-chloropyridin-2-yl)oxy)piperidine scaffold is a validated pharmacophore for potent MMP inhibition. The clinical candidate AZD1236, which contains this exact scaffold, demonstrated high potency against MMP-9 (IC50 = 4.5 nM) and MMP-12 (IC50 = 6.1 nM) with >350-fold selectivity over other MMPs . While the target compound replaces AZD1236's complex sulfonyl-imidazolidinedione tail with a simpler 2-(trifluoromethyl)benzoyl group, the core scaffold's established ability to bind the S1' pocket of MMP-12 provides a strong, evidence-based rationale for prioritizing its exploration as an MMP inhibitor probe. Other heterocyclic replacements for this scaffold (e.g., pyridinone-based) showed significantly weaker, broad-spectrum MMP inhibition (25-32 µM) [1].

Matrix Metalloproteinase Inflammation COPD

High-Impact Application Scenarios for 1428378-26-0 Based on Evidenced Differentiation


Lead Optimization for MMP-9/12 Selective Probes

The target compound is an ideal starting point for a medicinal chemistry program focused on developing next-generation MMP-9/12 inhibitors for chronic inflammatory diseases like COPD. Unlike the more complex clinical candidate AZD1236, this compound's simpler benzamide tail allows for rapid analog synthesis to explore tail group SAR and improve pharmacokinetic properties, while the conserved 5-chloropyridin-2-yloxy piperidine core provides a high probability of maintaining potent enzyme inhibition, as evidenced by the scaffold's established IC50 values in the low nanomolar range .

Pharmacophoric Probe for Trifluoromethyl-Mediated Binding

The compound's unique 2-(trifluoromethyl)benzoyl group, predicted to confer higher lipophilicity (SlogP 4.22) than its 4-substituted isomer, makes it a valuable tool for studying the role of ortho-substituted hydrophobic groups in target engagement [1]. It can be used in structure-activity relationship (SAR) studies to quantify the energetic contribution of this specific substitution pattern via direct binding assays (e.g., SPR or ITC) against a panel of targets known to accommodate trifluoromethyl groups, providing data that are not obtainable with other commercially available benzoyl piperidine analogs.

Scalable Synthesis and Fragment-Based Screening Library Design

Owing to the ready commercial availability and low cost of the key intermediate 5-chloro-2-(piperidin-4-yloxy)pyridine, this compound can be reliably procured or synthesized in multi-gram quantities for large-scale screening library inclusion . This addresses a critical failure point in many academic drug discovery projects where hit compounds cannot be easily resupplied. Procurement teams should prioritize this scaffold over analogs with less accessible building blocks to ensure project continuity and budget adherence.

Quote Request

Request a Quote for (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.